2-Chloro-1-(5-chlorothiophen-2-yl)ethanone
Overview
Description
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4Cl2OS. It is characterized by the presence of a chloro group and a thiophene ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone typically involves the chlorination of 5-chlorothiophene-2-carboxylic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation is carried out using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-chlorothiophene: Similar structure but with an acetyl group instead of a chloro group.
2-Bromo-1-(5-chlorothiophen-2-yl)ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone is unique due to its specific reactivity profile, which is influenced by the presence of both chloro and thiophene groups. This makes it a versatile intermediate in organic synthesis, offering distinct advantages in terms of selectivity and yield .
Properties
IUPAC Name |
2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHBEDSUTAGRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408326 | |
Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42445-55-6 | |
Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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